molecular formula C23H20N2O2 B3017981 3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-94-8

3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B3017981
CAS No.: 899900-94-8
M. Wt: 356.425
InChI Key: SDHUWILLVKJUTR-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound belonging to the quinazoline family This compound is characterized by its unique structure, which includes a tetrahydroquinazoline core substituted with methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as an acid or base, to yield the desired tetrahydroquinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, oxidation states, or substitution patterns, which can be further utilized in synthetic chemistry or medicinal applications.

Scientific Research Applications

3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(2-Methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
  • 3-(2-Methylphenyl)-1-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Uniqueness

The uniqueness of 3-(2-Methylphenyl)-1-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

3-(2-methylphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-11-13-18(14-12-16)15-24-21-10-6-4-8-19(21)22(26)25(23(24)27)20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHUWILLVKJUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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